molecular formula C8H7NS B3258459 7-Methylbenzo[d]thiazole CAS No. 3048-47-3

7-Methylbenzo[d]thiazole

Cat. No. B3258459
Key on ui cas rn: 3048-47-3
M. Wt: 149.21 g/mol
InChI Key: LNXFAOXOYJADQI-UHFFFAOYSA-N
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Patent
US09221809B2

Procedure details

Following the same procedure as in step 2 of Example 337 using 7-methyl-1,3-benzothiazole-2-thiol (3.8 g, 20.96 mmol, 1.00 equiv) and iron powder (9.28 g, 171.85 mmol, 8.20 equiv) in acetic acid (24 mL) as a yellow oil.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step Two
Name
Quantity
9.28 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[S:9][C:8](S)=[N:7][C:6]=2[CH:5]=[CH:4][CH:3]=1>C(O)(=O)C.[Fe]>[CH3:1][C:2]1[C:10]2[S:9][CH:8]=[N:7][C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
CC1=CC=CC=2N=C(SC21)S
Step Two
Name
Quantity
24 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
9.28 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=CC=CC=2N=CSC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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